Sulfo-Cyanine3 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

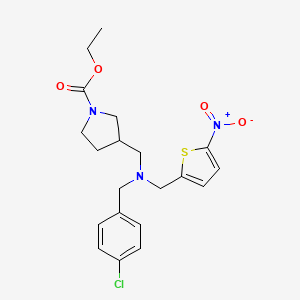

Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive dye . It is an analog of Cy3® maleimide . This product is recommended for labeling antibodies and other labile proteins in mild, purely aqueous conditions . The dye is water soluble and does not require the use of an organic co-solvent .

Synthesis Analysis

Maleimide derivatives are known to exhibit various types of biological activity . Certain maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans .Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine3 maleimide is C36H41KN4O9S2 . It has a molecular weight of 776.96 .Physical And Chemical Properties Analysis

Sulfo-Cyanine3 maleimide is a red powder . It is soluble in water (0.39 M = 30 g/L), DMF, DMSO . It has an excitation/absorption maximum at 548 nm and an emission maximum at 563 nm .Applications De Recherche Scientifique

1. Photobleaching and Bioconjugation Improvements

Sulfo-Cyanine3 maleimide is commonly used in site-specific labeling of fluorophores to proteins. A study found that while brightness and signal-to-noise ratios of dyes conjugated via maleimide-thiol and amide linkages do not significantly change, thioether linkages exhibit more severe photobleaching than amide linkers. This led to the exploration of modern arylation-type bioconjugation strategies to increase the total emitted photons and reduce photobleaching damage. The study concluded that cyanine-POD conjugates (phenyloxadiazole methyl sulfone) are superior fluorophores for thiol labeling in single-molecule FRET measurements and in two-color STED nanoscopy, demonstrating the photobleaching mechanism of cyanines under single-molecule imaging and the impact of protein microenvironment and bioconjugation chemistry on fluorophore photochemistry (Zhang et al., 2023).

2. Stability Enhancements in Therapeutic Protein Modifications

In therapeutic protein modifications, Sulfo-Cyanine3 maleimide derivatives (PEG-mono-sulfone 3) were developed to address the instability of maleimide-derived conjugates. These derivatives were found to be more stable and efficient in conjugation under mild conditions compared to other thiol-selective PEGylation reagents. The study emphasized the enhanced stability of the conjugates obtained using PEG-mono-sulfone 3, demonstrating a major advancement in protein therapeutics stability and efficiency (Badescu et al., 2014).

Orientations Futures

The rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism has been explored . A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . This provides a simple methodology to expand the scope of maleimide-based dyes and also provides insight into the relationship between substitution pattern and optical properties .

Propriétés

Numéro CAS |

1656990-68-9 |

|---|---|

Nom du produit |

Sulfo-Cyanine3 maleimide |

Nom IUPAC |

3H-Indolium, 2-[3-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

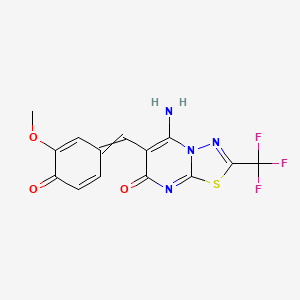

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

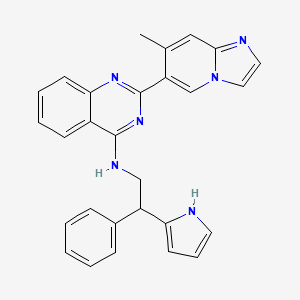

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

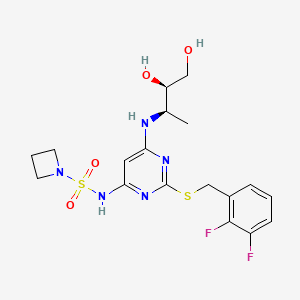

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)